molecular formula C12H6ClI2NO2 B14260383 1,1'-Biphenyl, 4-chloro-2,2'-diiodo-4'-nitro- CAS No. 168128-98-1

1,1'-Biphenyl, 4-chloro-2,2'-diiodo-4'-nitro-

Cat. No.: B14260383
CAS No.: 168128-98-1
M. Wt: 485.44 g/mol
InChI Key: UIQRIRUHDDSNSZ-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of chlorine, iodine, and nitro functional groups attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- typically involves a multi-step process. One common method is the Suzuki coupling reaction, which uses o-chloronitrobenzene and chlorophenylboronic acid as starting materials. Under nitrogen or other inert gas shielding, and in the presence of an alkaline reagent and a nickel or copper catalyst, the desired compound is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different biphenyl derivatives.

    Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions include various biphenyl derivatives with different functional groups replacing the original halogen atoms or nitro group.

Scientific Research Applications

1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Employed in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- involves its interaction with specific molecular targets. The presence of halogen atoms and the nitro group can influence its reactivity and binding affinity to different biomolecules. The compound can participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 4-chloro-: Lacks the iodine and nitro groups, making it less reactive.

    1,1’-Biphenyl, 4-chloro-2,2’-diiodo-: Similar structure but without the nitro group, affecting its chemical properties.

    1,1’-Biphenyl, 4-chloro-4’-nitro-: Contains a nitro group but lacks the iodine atoms, altering its reactivity and applications.

Uniqueness

1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- is unique due to the combination of chlorine, iodine, and nitro functional groups. This combination imparts distinct chemical properties, making it valuable for specific scientific and industrial applications.

Properties

CAS No.

168128-98-1

Molecular Formula

C12H6ClI2NO2

Molecular Weight

485.44 g/mol

IUPAC Name

1-(4-chloro-2-iodophenyl)-2-iodo-4-nitrobenzene

InChI

InChI=1S/C12H6ClI2NO2/c13-7-1-3-9(11(14)5-7)10-4-2-8(16(17)18)6-12(10)15/h1-6H

InChI Key

UIQRIRUHDDSNSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)C2=C(C=C(C=C2)Cl)I

Origin of Product

United States

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